2-[benzyl(4-fluorobenzyl)amino]ethanol
CAS No.:
Cat. No.: VC11409478
Molecular Formula: C16H18FNO
Molecular Weight: 259.32 g/mol
* For research use only. Not for human or veterinary use.
![2-[benzyl(4-fluorobenzyl)amino]ethanol -](/images/structure/VC11409478.png)
Specification
Molecular Formula | C16H18FNO |
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Molecular Weight | 259.32 g/mol |
IUPAC Name | 2-[benzyl-[(4-fluorophenyl)methyl]amino]ethanol |
Standard InChI | InChI=1S/C16H18FNO/c17-16-8-6-15(7-9-16)13-18(10-11-19)12-14-4-2-1-3-5-14/h1-9,19H,10-13H2 |
Standard InChI Key | CCUNGRJBQVKFMK-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CN(CCO)CC2=CC=C(C=C2)F |
Canonical SMILES | C1=CC=C(C=C1)CN(CCO)CC2=CC=C(C=C2)F |
Introduction
Chemical Structure and Nomenclature
Structural Characteristics
2-[Benzyl(4-fluorobenzyl)amino]ethanol (C₁₆H₁₇FNO) consists of an ethanolamine core (NH₂CH₂CH₂OH) with two aromatic substituents: a benzyl group (C₆H₅CH₂–) and a 4-fluorobenzyl group (4-F–C₆H₄CH₂–) attached to the nitrogen atom. The fluorine atom at the para position of the benzyl ring introduces electron-withdrawing effects, influencing the compound’s reactivity and solubility .
Key Structural Features:
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Aminoethanol backbone: Facilitates hydrogen bonding and solubility in polar solvents.
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Benzyl/4-fluorobenzyl groups: Enhance lipophilicity and steric bulk, critical for interactions in catalytic or biological systems.
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Fluorine substituent: Modulates electronic properties and metabolic stability .
IUPAC Name and Synonyms
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IUPAC Name: 2-[(Benzyl)(4-fluorobenzyl)amino]ethanol
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Synonyms:
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N-Benzyl-N-(4-fluorobenzyl)ethanolamine
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2-(Bis(4-fluorobenzyl)amino)ethanol (common misnomer; differs in substituents)
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Synthetic Routes
General Synthesis Strategy
The compound is typically synthesized via a two-step alkylation of ethanolamine:
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Step 1: Sequential alkylation of ethanolamine with benzyl chloride and 4-fluorobenzyl bromide under basic conditions.
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Step 2: Purification via column chromatography or recrystallization .
Example Protocol:
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Reagents: Ethanolamine (1 eq), benzyl chloride (1.1 eq), 4-fluorobenzyl bromide (1.1 eq), K₂CO₃ (2.5 eq), DMF (solvent).
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Conditions: Stir at 80°C for 24 hours, isolate via aqueous workup, and purify using silica gel chromatography .
Alternative Methods
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Grignard Reaction: Use of 4-fluorobenzylmagnesium bromide with N-benzylethanolamine intermediates, though this approach risks over-alkylation .
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Reductive Amination: Condensation of benzaldehyde and 4-fluorobenzaldehyde with ethanolamine, followed by NaBH₄ reduction. Yields are moderate (~60–70%) .
Physicochemical Properties
Molecular and Spectral Data
Spectroscopic Data:
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¹H-NMR (400 MHz, DMSO-d₆): δ 7.35–7.15 (m, aromatic H), 4.50 (s, –CH₂–NH–), 3.60 (t, –CH₂OH), 2.70 (t, –NH–CH₂–) .
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MS (ESI+): m/z 266.1 [M+H]⁺.
Applications in Organic and Medicinal Chemistry
Intermediate in Drug Synthesis
The compound serves as a precursor for:
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Chiral Ligands: Asymmetric catalysis in cross-coupling reactions due to its stereogenic nitrogen center .
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Anticancer Agents: Fluorinated ethanolamines are explored for kinase inhibition; e.g., analogs show IC₅₀ values <1 μM in breast cancer cell lines .
Protecting Group Chemistry
Analogous to the Fsec group in carbohydrate chemistry , the fluorobenzyl moiety may stabilize hydroxyl groups during glycosylation, though direct evidence is lacking.
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